molecular formula C11H22O2 B8386552 2-Isobutyl-2,4-dimethylpentanoic acid

2-Isobutyl-2,4-dimethylpentanoic acid

Cat. No. B8386552
M. Wt: 186.29 g/mol
InChI Key: JPAMKBKLNCSGRD-UHFFFAOYSA-N
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Patent
US04153679

Procedure details

2-isobutyl-2,4-dimethylpentanoyl chloride (bp. 97°-100°/16 mm) was prepared in the usual way from 2-isobutyl-2,4-dimethylpentanoic acid (prepared by the alkylation of ethyl cyanide with 2 equivalents of isobutyl bromide, followed by hydrolysis) and thionyl chloride. A solution of the acid chloride (1.5g) in ether (20 ml) was added with stirring to a solution of ethylamine (5ml of a 70% solution in water) in ether (100 ml). After stirring for 2 hours the ethereal layer was washed with dilute hydrochloric acid and water. The dried (MgSO4) ether solution was concentrated and the residue was recrystallised from petroleum ether (bp. 40°-60°) to give N-ethyl-2-isobutyl-2,4-dimethylpentanamide, mp. 71.5°-72.5°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
acid chloride
Quantity
1.5 g
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]([CH3:13])([CH2:9][CH:10]([CH3:12])[CH3:11])[C:6]([OH:8])=[O:7])[CH:2]([CH3:4])[CH3:3].[CH2:14]([C:16]#[N:17])C.C(Br)C(C)C.S(Cl)([Cl:25])=O.C(N)C>CCOCC.O>[CH2:1]([C:5]([CH3:13])([CH2:9][CH:10]([CH3:12])[CH3:11])[C:6]([Cl:25])=[O:7])[CH:2]([CH3:4])[CH3:3].[CH2:16]([NH:17][C:6](=[O:8])[C:5]([CH2:1][CH:2]([CH3:3])[CH3:4])([CH3:13])[CH2:9][CH:10]([CH3:12])[CH3:11])[CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)C(C(=O)O)(CC(C)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Four
Name
acid chloride
Quantity
1.5 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 2 hours the ethereal layer
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
was washed with dilute hydrochloric acid and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dried (MgSO4) ether solution
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was recrystallised from petroleum ether (bp. 40°-60°)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C(C)C)C(C(=O)Cl)(CC(C)C)C
Name
Type
product
Smiles
C(C)NC(C(CC(C)C)(C)CC(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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